1-cyclopropyl-N-(4-methylbenzyl)methanamine
Overview
Description
1-Cyclopropyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C12H17N. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylbenzyl group.
Preparation Methods
The synthesis of 1-cyclopropyl-N-(4-methylbenzyl)methanamine typically involves the following steps:
Benzylation: The 4-methylbenzyl group can be introduced via benzylation reactions, using 4-methylbenzyl chloride and a suitable base.
Amine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination or other amination techniques.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-Cyclopropyl-N-(4-methylbenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopropyl-N-(4-methylbenzyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Cyclopropyl-N-(4-methylbenzyl)methanamine can be compared with other similar compounds, such as:
1-Cyclopropyl-N-(4-fluoro-2-methylbenzyl)methanamine: This compound has a similar structure but with a fluorine substitution, which may alter its chemical and biological properties.
1-Cyclopropyl-N-(4-chlorobenzyl)methanamine: The presence of a chlorine atom instead of a methyl group can significantly impact its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWSCXTJNOARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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